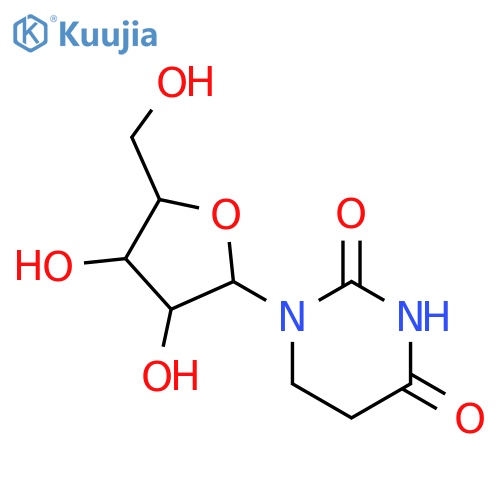Cas no 5627-05-4 (5,6-Dihydrouridine)

5,6-Dihydrouridine structure
商品名:5,6-Dihydrouridine
5,6-Dihydrouridine 化学的及び物理的性質
名前と識別子
-
- Uridine, 5,6-dihydro-
- 5,6-DIHYDROURIDINE
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- 3,4-Dihydrouridine
- 5,6-Dihydrouridin
- Dihydrouridine
- Uridine,5,6-dihydro
- dihydro-1-beta-delta-ribofuranosyl-2,4(1H,3H)-Pyrimidinedione
- SCHEMBL40762
- Uridine-t
- dihydro-1-b-D-ribofuranosyl-2,4(1H,3H)-Pyrimidinedione
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
- AKOS027447507
- MFCD00047490
- PS-11123
- CS-0059431
- CHEMBL3237555
- 5627-05-4
- D86457
- UNII-0D5FR359JO
- NS00127301
- BDBM50007037
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
- Q413063
- HY-113047
- DTXSID6021329
- 2,4(1H,3H)-Pyrimidinedione, dihydro-1-.beta.-D-ribofuranosyl-
- CHEBI:23774
- 0D5FR359JO
- 1-beta-D-ribofuranosylhydrouracil
- Hydrouracil, 1-.beta.-D-ribofuranosyl-
- Dihydro-1-ss-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione; Dihydrouridine; 1-ss-D-Ribofuranosyl-hydrouracil;
- 1-b-D-Ribofuranosylhydrouracil
- 5,6-Dihydrouridine
-
- MDL: MFCD00063468
- インチ: InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
- InChIKey: ZPTBLXKRQACLCR-XVFCMESISA-N
- ほほえんだ: OC[C@@H]1[C@H]([C@H]([C@H](N2CNC(NC2=O)=O)O1)O)O
計算された属性
- せいみつぶんしりょう: 248.10100
- どういたいしつりょう: 246.08518617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 119Ų
じっけんとくせい
- PSA: 122.49000
- LogP: -2.57420
5,6-Dihydrouridine セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
5,6-Dihydrouridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81055-5mg |
5,6-Dihydrouridine |
5627-05-4 | ≥99% | 5mg |
¥768.0 | 2023-09-05 | |
| Apollo Scientific | OR17694-5g |
5,6-Dihydrouridine |
5627-05-4 | 95% | 5g |
£509.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D771219-1g |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
5627-05-4 | 95% | 1g |
$400 | 2023-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304002-5mg |
5,6-Dihydrouridine |
5627-05-4 | ≥99% | 5mg |
¥931.90 | 2023-09-03 | |
| TRC | D449668-5mg |
5,6-Dihydrouridine |
5627-05-4 | 5mg |
$ 75.00 | 2023-09-07 | ||
| TRC | D449668-100mg |
5,6-Dihydrouridine |
5627-05-4 | 100mg |
$919.00 | 2023-05-18 | ||
| ChemScence | CS-0059431-5mg |
5,6-Dihydrouridine |
5627-05-4 | 99.87% | 5mg |
$120.0 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D885032-5mg |
5,6-Dihydrouridine |
5627-05-4 | ≥99% | 5mg |
¥1,008.00 | 2022-01-14 | |
| eNovation Chemicals LLC | D771219-5g |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
5627-05-4 | 95% | 5g |
$1225 | 2023-05-17 | |
| 1PlusChem | 1P00DIXM-1g |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
5627-05-4 | ≥95% | 1g |
$248.00 | 2025-02-26 |
5,6-Dihydrouridine 関連文献
-
1. Some dihydro-cytidines and -isocytidinesVinko ?bkari?,Branko Ga?pert,Marijan Hohnjec,Goran La?an J. Chem. Soc. Perkin Trans. 1 1974 267
-
N. A. Timofeyeva,O. S. Fedorova Mol. BioSyst. 2016 12 3435
-
3. Stereochemical transformations of 5′-amino-5′-deoxyuridine and its 5,6-dihydro-analogue. 5′-N-Aminoacyl derivatives of 5′-amino-5′-deoxy-5,6-dihydrouridineVinko ?kari?,Darinka Kataleni?,Djurdjica ?kari?,Ivanka Salaj J. Chem. Soc. Perkin Trans. 1 1982 2091
-
4. Kinetics and mechanism for reduction of tetrabromoaurate(III) by uridineRenato Ettorre J. Chem. Soc. Dalton Trans. 1983 2329
-
Frédéric Peyrane,Pascale Clivio Org. Biomol. Chem. 2005 3 1685
5627-05-4 (5,6-Dihydrouridine) 関連製品
- 5626-99-3(5,6-Dihydro-2'-deoxyuridine)
- 18771-50-1(3,4,5,6-Tetrahydrouridine (>80%))
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5627-05-4)5,6-Dihydrouridine

清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):232.0/325.0/423.0/549.0